Validated Reduction Yield to the 5-Amino Pharmacophore in a Patent-Exemplified Transformation
In the synthetic route disclosed by patent WO2007/582, which feeds into the GnRH antagonist patent family US20090209522A1, 2-(4,6-dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide is reduced to 2-(5-amino-4,6-dimethoxypyrimidin-2-ylamino)-ethanesulfonamide (CAS 918445-47-3) using 10% Pd(OH)₂/C and ammonium formate in ethanol over 3.0 hours, affording the product in 62% yield [1]. This yield is obtained under experimentally defined conditions that have been validated within a patent filing, providing a reproducible benchmark that generic, non-optimized nitro-pyrimidine building blocks lack. In contrast, the direct procurement of the 5-amino analog (CAS 918445-47-3) bypasses this reduction step and eliminates the option of using the nitro group as a temporary deactivating or directing element in earlier synthetic stages .
| Evidence Dimension | Nitro-to-amino reduction yield under patent-disclosed conditions |
|---|---|
| Target Compound Data | 62% isolated yield to 2-(5-amino-4,6-dimethoxypyrimidin-2-ylamino)-ethanesulfonamide |
| Comparator Or Baseline | 5-Amino analog (CAS 918445-47-3) procured directly – no yield data applicable (direct purchase of reduced form) |
| Quantified Difference | 62% yield of reduced product obtained; direct purchase of comparator foregoes synthetic flexibility of the nitro intermediate |
| Conditions | 10% Pd(OH)₂/C, ammonium formate, ethanol, 3.0 h (patent WO2007/582 conditions) |
Why This Matters
A patent-documented 62% reduction yield provides a validated synthetic benchmark that reduces route-development risk and ensures batch-to-batch reproducibility for programs scaling up GnRH antagonist leads.
- [1] Molaid. 2-[(4,6-二甲氧基-5-硝基嘧啶-2-基)氨基]乙磺酰胺 | 918445-46-2 – MS_321589. Retrieved from https://www.molaid.com/MS_321589. View Source
